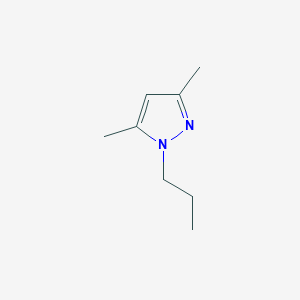

3,5-dimethyl-1-propyl-1H-pyrazole

Descripción general

Descripción

3,5-Dimethyl-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a propyl group at position 1 on the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the condensation of acetylacetone with hydrazine, followed by alkylation with a propyl halide. The reaction proceeds as follows:

Condensation: Acetylacetone reacts with hydrazine to form 3,5-dimethylpyrazole.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of starting materials, reaction optimization, and purification. Catalysts and solvents are often employed to enhance reaction efficiency and yield. The final product is purified through techniques such as distillation, crystallization, or chromatography to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like chromium (VI) oxide to form carbonyl compounds.

Reduction: Reduction reactions can convert it into corresponding hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Chromium (VI) oxide in acetic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

Oxidation: Carbonyl compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The medicinal properties of pyrazole derivatives have been widely studied, and 3,5-dimethyl-1-propyl-1H-pyrazole is no exception. Research indicates that pyrazole compounds can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a study synthesized novel pyrazole derivatives that demonstrated significant cytotoxicity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The mechanism involved inducing apoptosis and disrupting the cell cycle, showcasing the compound's potential as a therapeutic agent in oncology .

Antimicrobial Properties

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound showed promising activity against various pathogenic bacteria and fungi. For example, derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, pyrazole compounds have been investigated for their anti-inflammatory properties. Some derivatives demonstrated effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium in various animal models .

Agricultural Applications

The potential use of pyrazole derivatives in agriculture primarily revolves around their fungicidal properties. Research has indicated that certain pyrazole compounds can effectively combat plant pathogens, making them valuable in crop protection strategies.

Fungicides

Studies have shown that pyrazole derivatives can exhibit fungicidal activity against pathogens such as Botrytis cinerea and Fusarium species. This suggests that compounds like this compound could be developed into agricultural fungicides to enhance crop yield and health .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure.

Coordination Chemistry

Pyrazoles are known for their rich coordination chemistry with metals. The ability of this compound to form complexes with transition metals could lead to applications in catalysis or as precursors for new materials with specific electronic or magnetic properties .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3,5-dimethyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethylpyrazole: Lacks the propyl group at position 1.

1-Propyl-3-methylpyrazole: Has only one methyl group at position 3.

3,5-Dimethyl-1H-pyrazole: Lacks the propyl group at position 1

Uniqueness

3,5-Dimethyl-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

3,5-Dimethyl-1-propyl-1H-pyrazole is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 152.20 g/mol. The structure features a five-membered ring containing two nitrogen atoms and is substituted at the 3 and 5 positions with methyl groups and at the 1 position with a propyl group. This unique arrangement contributes to its chemical reactivity and biological activity.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory : Pyrazoles have been associated with anti-inflammatory effects, potentially through inhibition of cyclooxygenase enzymes.

- Analgesic : Some pyrazole compounds demonstrate pain-relieving properties comparable to traditional analgesics.

- Antimicrobial : Studies have shown that pyrazoles can inhibit the growth of various bacterial and fungal strains.

- Anticancer : Certain derivatives have shown promise in inhibiting cancer cell proliferation.

Summary of Biological Activities

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory effects in animal models, comparable to indomethacin, a well-known anti-inflammatory drug. The compounds were tested using carrageenan-induced edema models, showing dose-dependent responses.

- Antimicrobial Properties : Research involving the synthesis of novel pyrazole derivatives indicated strong antimicrobial activity against strains such as E. coli and Staphylococcus aureus. One compound was found to be particularly effective, suggesting structural modifications could enhance activity against resistant strains .

- Anticancer Potential : In vitro studies reported that this compound derivatives inhibited the proliferation of various cancer cell lines. Mechanistic studies suggested that these compounds may induce apoptosis through caspase activation pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- One-Pot Synthesis : A convenient method involves the reaction of hydrazines with appropriate aldehydes or ketones in the presence of acid catalysts.

- Cyclization Reactions : Pyrazoles can also be synthesized via cyclization reactions involving diazo compounds or hydrazones.

Propiedades

IUPAC Name |

3,5-dimethyl-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-5-10-8(3)6-7(2)9-10/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAZWCVKENKOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505497 | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-02-3 | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.